Diethyl but-3-en-1-yl(methyl)propanedioate
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Overview
Description
Diethyl 2-(3-buten-1-yl)-2-methylmalonate: is an organic compound with the molecular formula C13H22O4 It is a diester derivative of malonic acid, featuring a butenyl group and a methyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: Diethyl 2-(3-buten-1-yl)-2-methylmalonate can be synthesized through the esterification of 2-(3-buten-1-yl)-2-methylmalonic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Alkylation: Another method involves the alkylation of diethyl malonate with 3-buten-1-yl bromide in the presence of a base such as sodium ethoxide. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of diethyl 2-(3-buten-1-yl)-2-methylmalonate may involve large-scale esterification or alkylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Diethyl 2-(3-buten-1-yl)-2-methylmalonate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Lithium aluminum hydride (LiAlH4) is a common reagent for such reductions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butenyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Diethyl 2-(3-buten-1-yl)-2-methylmalonate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a substrate in catalytic reactions, such as palladium-catalyzed cross-coupling reactions.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules with therapeutic properties.
Biochemical Studies: It is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Industry:
Polymer Production: Diethyl 2-(3-buten-1-yl)-2-methylmalonate is utilized in the production of specialty polymers with unique properties.
Material Science: It finds applications in material science for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of diethyl 2-(3-buten-1-yl)-2-methylmalonate depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of the butenyl and methyl groups, which can participate in addition, elimination, and substitution reactions.
Molecular Targets and Pathways:
Enzyme Inhibition: In biochemical studies, the compound may act as an inhibitor or substrate for specific enzymes, affecting metabolic pathways.
Receptor Binding: In drug development, it may interact with biological receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Diethyl malonate: A simpler diester of malonic acid without the butenyl and methyl groups.
Diethyl 2-methylmalonate: Similar to diethyl 2-(3-buten-1-yl)-2-methylmalonate but lacks the butenyl group.
Diethyl 2-(3-buten-1-yl)malonate: Similar but lacks the methyl group on the central carbon atom.
Uniqueness: Diethyl 2-(3-buten-1-yl)-2-methylmalonate is unique due to the presence of both the butenyl and methyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various chemical products.
Properties
CAS No. |
5331-70-4 |
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Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
diethyl 2-but-3-enyl-2-methylpropanedioate |
InChI |
InChI=1S/C12H20O4/c1-5-8-9-12(4,10(13)15-6-2)11(14)16-7-3/h5H,1,6-9H2,2-4H3 |
InChI Key |
FXXKYZMPONDNNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCC=C)C(=O)OCC |
Origin of Product |
United States |
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